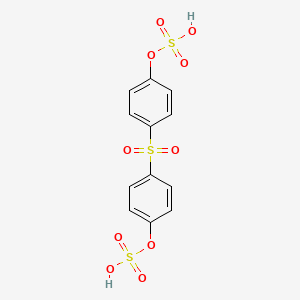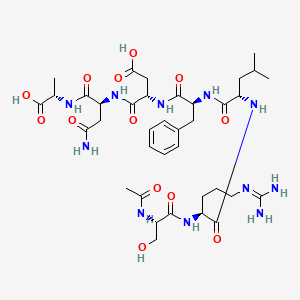![molecular formula C12H3F21O2 B13409189 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid CAS No. 872398-77-1](/img/structure/B13409189.png)
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is a synthetic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This particular compound is labeled with carbon-13 isotopes, making it useful for various scientific applications, including tracer studies and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid typically involves the introduction of perfluorodecyl groups to a carbon-13 labeled ethanoic acid precursor. The process often requires the use of strong fluorinating agents and controlled reaction conditions to ensure the incorporation of the perfluorinated chains. Common reagents include perfluorinated iodides and carbon-13 labeled ethanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The production process must adhere to strict safety and environmental regulations due to the persistence and potential toxicity of PFAS .
Chemical Reactions Analysis
Types of Reactions
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the perfluorinated chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies of bioaccumulation and environmental impact of PFAS.
Medicine: Investigated for its potential effects on human health and its role in various biological processes.
Industry: Utilized in the development of materials with unique properties, such as water and oil repellency.
Mechanism of Action
The mechanism of action of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid involves its interaction with biological molecules and cellular pathways. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Additionally, it can influence the expression of cytochrome P450 enzymes, affecting various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorodecanoic Acid (PFDA)
- Perfluorooctanesulfonic Acid (PFOS)
Uniqueness
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is unique due to its carbon-13 labeling, which makes it particularly valuable for tracer studies and analytical applications. This isotopic labeling allows for precise tracking and quantification in various experimental setups, distinguishing it from other similar perfluorinated compounds .
Properties
CAS No. |
872398-77-1 |
|---|---|
Molecular Formula |
C12H3F21O2 |
Molecular Weight |
580.10 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecanoic acid |
InChI |
InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)/i1+1,2+1 |
InChI Key |
IKHNVATUHWDNGI-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


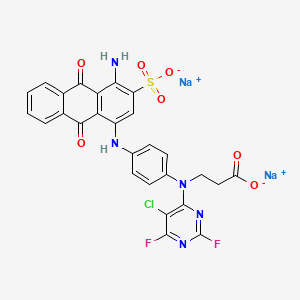

![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
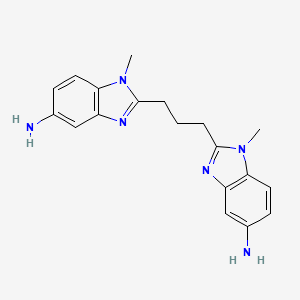
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
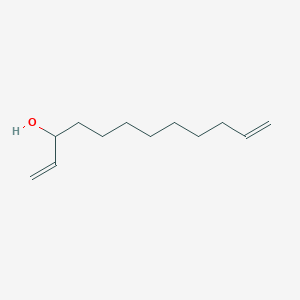
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
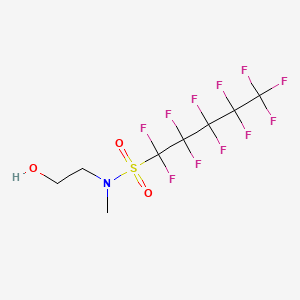
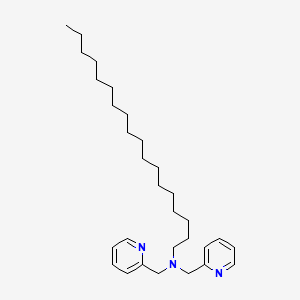
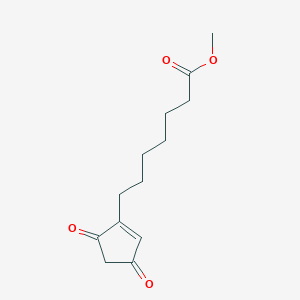
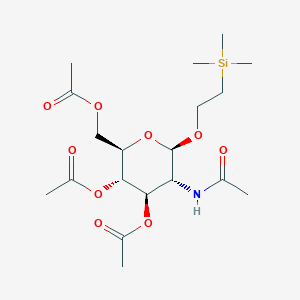
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
